1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound featuring a thiophene ring system and a phenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and phenyl isocyanate.
Reaction Steps: The thiophene-2-carboxylic acid is first activated, often through the formation of an acid chloride using thionyl chloride. This is then reacted with phenyl isocyanate to form the urea derivative.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to enhance efficiency and yield.
Catalysts: Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to thiophene-2-ylmethanol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or iodine are used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiophene-2-ylmethanol.
Substitution Products: Bromothiophenes or iodothiophenes.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea are not fully understood due to the limited research available. Thiophene nucleus containing compounds show various activities. For example, some thiophene derivatives act as anti-inflammatory agents . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Cellular Effects
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
Thiophene derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
It is known that the effects of thiophene derivatives can vary with different dosages .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties make it useful in materials science, such as in the development of advanced polymers and coatings.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring system but differ in their functional groups.
Phenylurea derivatives: These compounds have similar urea structures but may have different substituents on the phenyl ring.
Uniqueness:
Structural Complexity: The presence of both thiophene and phenyl groups in the same molecule provides unique chemical properties.
Biological Activity: The combination of these groups may result in enhanced biological activity compared to simpler derivatives.
Properties
IUPAC Name |
1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVXRSIGQLUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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